molecular formula C11H20N2O2 B7863521 1-(Oxane-4-carbonyl)piperidin-4-amine

1-(Oxane-4-carbonyl)piperidin-4-amine

Cat. No.: B7863521
M. Wt: 212.29 g/mol
InChI Key: IBJDDDSJCOXLDN-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with an oxane-4-carbonyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound’s unique structure makes it a valuable subject of study in both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxane-4-carbonyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of piperidine with oxane-4-carbonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxane-4-carbonyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Oxane-4-carbonyl)piperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing compounds with piperidine moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 1-(Oxane-4-carbonyl)piperidin-4-amine but lacks the oxane-4-carbonyl group.

    Piperidinone: Contains a carbonyl group but differs in the position and type of substitution.

    Spiropiperidines: Feature a spirocyclic structure with a piperidine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex chemical reactions .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-10-1-5-13(6-2-10)11(14)9-3-7-15-8-4-9/h9-10H,1-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJDDDSJCOXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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